7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
The compound 7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]amino}-3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a complex organic molecule featuring multiple functional groups, including a pyrazole ring, a thiadiazole ring, and a bicyclic β-lactam structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the formation of the pyrazole and thiadiazole rings. The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine . The thiadiazole ring is typically formed through the reaction of thiosemicarbazide with carboxylic acids or their derivatives .
The final assembly of the compound involves the coupling of the pyrazole and thiadiazole intermediates with a β-lactam core. This step requires precise control of reaction conditions, including temperature, solvent, and pH, to ensure the correct formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the β-lactam and carboxylic acid moieties can be reduced to alcohols.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and protein-ligand binding.
Medicine: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Industry: Possible applications in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a medicinal context, it could interact with biological targets such as enzymes or receptors. The pyrazole and thiadiazole rings may play a role in binding to these targets, while the β-lactam structure could be involved in inhibiting enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole-containing compounds: Known for their broad range of biological activities, including antibacterial and antifungal properties.
Pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer activities.
Thiadiazole derivatives: Known for their antimicrobial and antitubercular activities.
Uniqueness
The unique combination of pyrazole, thiadiazole, and β-lactam structures in this compound sets it apart from other similar compounds. This combination may confer unique biological activities and chemical reactivity, making it a valuable target for further research and development.
Properties
Molecular Formula |
C19H21BrN6O4S3 |
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Molecular Weight |
573.5 g/mol |
IUPAC Name |
7-[3-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoylamino]-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H21BrN6O4S3/c1-8-13(20)9(2)25(24-8)5-4-12(27)21-14-16(28)26-15(18(29)30)11(6-31-17(14)26)7-32-19-23-22-10(3)33-19/h14,17H,4-7H2,1-3H3,(H,21,27)(H,29,30) |
InChI Key |
GRQGINJLBIEVPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CCC(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=C(S4)C)C(=O)O)C)Br |
Origin of Product |
United States |
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